

N-benzyl-N-phenylaniline CAS number 606-87-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-benzyl-N-phenylaniline**

Cat. No.: **B1580931**

[Get Quote](#)

An In-Depth Technical Guide to Benzyldiphenylamine (CAS 606-87-1)

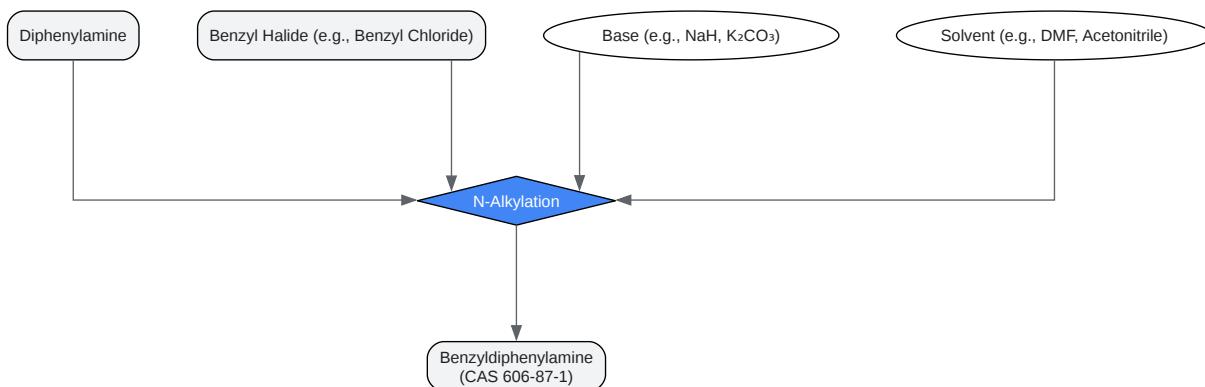
A Note on Nomenclature: The compound specified by CAS number 606-87-1 is a tertiary amine known chemically as Benzenemethanamine, N,N-diphenyl- or, more commonly, Benzyldiphenylamine. It consists of a nitrogen atom bonded to one benzyl group and two phenyl groups. While the topic name provided was "**N-benzyl-N-phenylaniline**," that name more accurately describes the secondary amine N-benzyylaniline (CAS 103-32-2). This guide will focus exclusively on the tertiary amine specified by CAS 606-87-1.

Introduction

Benzyldiphenylamine (CAS 606-87-1) is a tertiary aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its rigid, triphenylmethane-like, propeller-shaped structure makes it an important intermediate in the development of functional materials and complex molecular architectures. For researchers in materials science and drug discovery, understanding the synthesis, purification, and characterization of this compound is fundamental to its effective application. This guide provides a comprehensive technical overview intended for scientists and development professionals, detailing its chemical properties, synthesis protocols, analytical methodologies, and handling considerations.

Chemical and Physical Properties

A summary of the key physicochemical properties of Benzyldiphenylamine is presented below. These values are critical for designing synthetic routes, purification strategies, and analytical methods.


Property	Value	Source(s)
CAS Number	606-87-1	[1] [2]
Molecular Formula	C ₁₉ H ₁₇ N	[1] [3]
Molecular Weight	259.35 g/mol	[1] [2]
Density	1.104 g/cm ³	[1]
Boiling Point	409.2 °C at 760 mmHg	[1]
Flash Point	179.4 °C	[1]
Refractive Index	1.642	[1]
LogP	5.02490	[1]
MDL Number	MFCD00092745	[3] [4]

Synthesis of Benzyl diphenylamine

The most direct and common method for synthesizing Benzyl diphenylamine is the N-alkylation of diphenylamine with a benzyl halide, such as benzyl chloride or benzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of diphenylamine attacks the benzylic carbon of the benzyl halide.

The choice of base and solvent is critical for optimizing reaction yield and minimizing side products. A non-nucleophilic base is typically employed to deprotonate the diphenylamine, increasing its nucleophilicity without competing in the alkylation reaction. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

Synthetic Pathway Overview

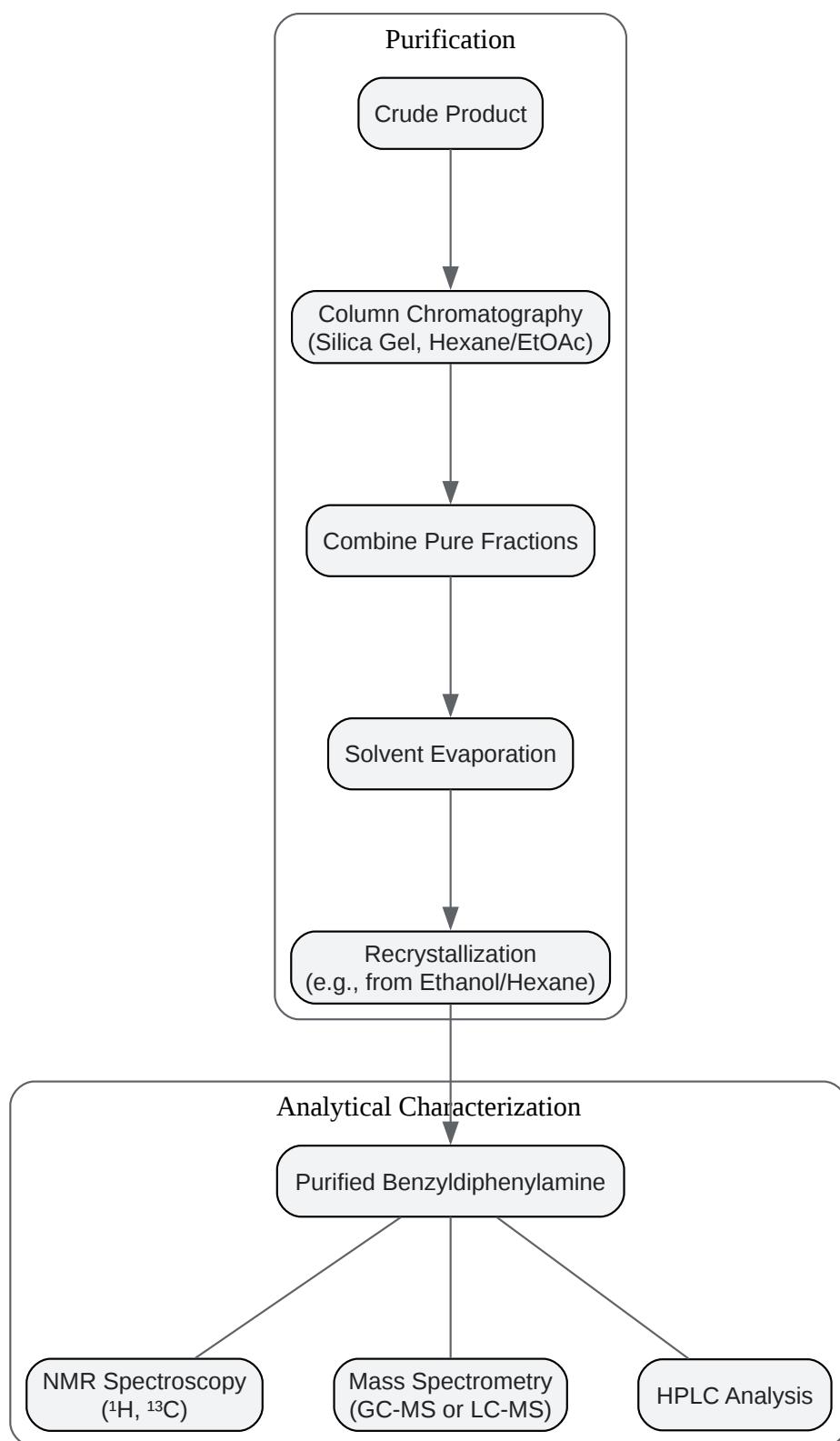
[Click to download full resolution via product page](#)

Caption: N-alkylation of diphenylamine to form Benzyldiphenylamine.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of Benzyldiphenylamine.

- **Reactor Setup:** Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
- **Reagent Charging:** To the flask, add diphenylamine (1.0 eq) and a suitable solvent such as anhydrous Dimethylformamide (DMF) or acetonitrile.
- **Base Addition:** Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise to the stirred solution at room temperature. Stir the mixture for 30 minutes to an hour to form the diphenylamide anion.
- **Benzyl Halide Addition:** Dissolve benzyl chloride (1.1 eq) in the reaction solvent and add it dropwise to the reaction mixture using the dropping funnel over 30 minutes. An exothermic


reaction may be observed.

- Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, cool the mixture to room temperature and quench by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Washing: Combine the organic layers and wash sequentially with water and brine to remove residual base and solvent.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Benzyldiphenylamine.

Purification and Analytical Characterization

The crude product typically requires purification to remove unreacted starting materials and byproducts.^[5] Column chromatography is highly effective for this purpose, followed by recrystallization to obtain a high-purity solid.^[5]

Purification and Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for purification and analysis of Benzylidiphenylamine.

Protocol 1: Purification by Column Chromatography

- Stationary Phase: Prepare a slurry of silica gel (230–400 mesh) in a non-polar solvent (e.g., hexane).[6]
- Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.[6]
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
- Elution: Begin elution with a non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate). The polarity can be gradually increased to facilitate the separation of compounds.[6]
- Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[6]
- Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[6]

Protocol 2: Analytical Characterization

The identity and purity of the synthesized Benzyldiphenylamine must be confirmed using a combination of analytical techniques.[7]

Technique	Purpose	Key Parameters & Expected Results
HPLC	Purity Assessment & Quantification	Column: C18 reversed-phase. Mobile Phase: Acetonitrile/water gradient. Detection: UV detection at a wavelength of maximum absorbance. A single sharp peak indicates high purity.
GC-MS	Identification & Purity	Carrier Gas: Helium. Provides the molecular weight of the compound and its fragmentation pattern, confirming the structure.
NMR (¹ H, ¹³ C)	Structural Elucidation	Solvent: CDCl ₃ or DMSO-d ₆ . ^[7] ¹ H NMR: Expect characteristic signals for aromatic protons and the benzylic CH ₂ protons. ¹³ C NMR: Expect distinct signals for the aromatic carbons and the benzylic carbon. ^[7]

Applications in Research and Drug Development

While specific, large-scale industrial applications for Benzylidiphenylamine (606-87-1) are not extensively documented in publicly available literature, its structural motif is relevant in several areas of chemical research. Tertiary amines and N-aryl compounds are foundational structures in medicinal chemistry and materials science.

- **Synthetic Intermediate:** It serves as a precursor for more complex molecules. The N-benzyl and N-phenyl groups can be functionalized to build larger, more intricate structures.
- **Medicinal Chemistry Scaffolding:** N-benzylated aniline derivatives have been investigated for a range of biological activities. For instance, related compounds have been explored as

antibacterial agents against methicillin-resistant *Staphylococcus aureus* (MRSA) and as agonists for serotonin receptors.[8][9] The N-benzyl phenethylamine scaffold, a structurally similar class, has shown high affinity for 5-HT_{2a} receptors, which are targets for psychedelic drugs and psychiatric medications.[9]

- Materials Science: The rigid, propeller-like structure of triphenylamine derivatives (of which Benzyldiphenylamine is a close relative) is exploited in the design of organic light-emitting diodes (OLEDs), hole-transport materials, and molecular switches.

Safety and Handling

Benzyldiphenylamine is classified as hazardous and requires careful handling to avoid exposure.

- GHS Hazard Classification:
 - H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[10]
 - H315: Causes skin irritation (Skin corrosion/irritation, Category 2).[10]
 - H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2).[10]
 - H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[10]
- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Avoid breathing dust, fumes, or vapors.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] Keep away from strong oxidizing agents.[11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenemethanamine, N,N-diphenyl | CAS#:606-87-1 | Chemsoc [chemsrc.com]
- 2. N-Benzyl-N-phenylaniline , 95% , 606-87-1 - CookeChem [cookechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 606-87-1|N-Benzyl-N-phenylaniline|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyldiphenylamine | C19H17N | CID 69080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. gelest.com [gelest.com]
- To cite this document: BenchChem. [N-benzyl-N-phenylaniline CAS number 606-87-1]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580931#n-benzyl-n-phenylaniline-cas-number-606-87-1\]](https://www.benchchem.com/product/b1580931#n-benzyl-n-phenylaniline-cas-number-606-87-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com